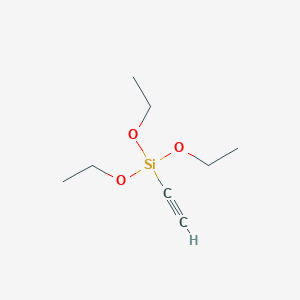

Ethynyltriethoxysilane

Description

Properties

IUPAC Name |

triethoxy(ethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h4H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZULFMEYKOAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C#C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063981 | |

| Record name | Silane, triethoxyethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-28-7 | |

| Record name | Triethoxyethynylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5700-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethoxyethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxyethynyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethoxyethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethynyltriethoxysilane: A Technical Guide to Synthesis, Characterization, and Application

Abstract

Ethynyltriethoxysilane ((CH₃CH₂O)₃SiC≡CH) is a bifunctional organosilane of significant interest in materials science, surface chemistry, and biotechnology. Its unique molecular architecture, featuring a terminal alkyne and hydrolytically sensitive ethoxysilane groups, positions it as a powerful molecular linker. The ethoxysilane moiety enables covalent attachment to a wide array of inorganic substrates, while the terminal alkyne provides a versatile handle for subsequent functionalization, most notably via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this compound, alongside a discussion of its primary applications, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Purification of this compound

The synthesis of this compound is strategically designed to first establish the robust silicon-carbon bond, followed by the introduction of the more labile ethoxy groups. This approach ensures high yields and minimizes unwanted side reactions. The most reliable and scalable method involves a two-step process: a Grignard reaction to form an ethynylchlorosilane intermediate, followed by alcoholysis to yield the final product.

Principle of Synthesis: A Two-Step Approach

Step 1: Grignard Reaction. The core of the synthesis is the formation of the silicon-ethynyl bond (Si-C≡CH). This is achieved by reacting a chlorosilane, typically tetrachlorosilane (SiCl₄), with an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide, HC≡CMgBr). The Grignard reagent acts as a potent nucleophile, displacing one chloride ion from the silicon center.[1] This reaction is favored due to the high reactivity of the Grignard reagent and the stability of the resulting silicon-carbon bond.[2]

Step 2: Ethanolysis. The intermediate, ethynyltrichlorosilane (Cl₃SiC≡CH), is highly reactive and moisture-sensitive. To create the more stable and functional this compound, the chloro groups are substituted with ethoxy groups. This is accomplished through alcoholysis with anhydrous ethanol. A non-nucleophilic base, such as triethylamine (NEt₃) or pyridine, is crucial in this step to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions.

Experimental Workflow: Synthesis Pathway

The overall synthetic workflow is depicted below, illustrating the progression from starting materials to the purified product.

Caption: Workflow for the two-step synthesis of this compound.

Detailed Synthesis Protocol

Safety Precaution: All manipulations must be performed under an inert atmosphere (e.g., dry argon or nitrogen) using anhydrous solvents and flame-dried glassware. Organosilanes are flammable and react with moisture.[3] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and compatible gloves, must be worn.

Step 1: Synthesis of Ethynyltrichlorosilane

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place a solution of ethynylmagnesium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add a solution of tetrachlorosilane (1.0 equivalent) in anhydrous THF dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below -60 °C.[4]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The formation of a white precipitate (MgBrCl) will be observed.

Step 2: Synthesis of this compound

-

In a separate, flame-dried three-neck flask, prepare a solution of anhydrous ethanol (3.3 equivalents) and triethylamine (3.3 equivalents) in anhydrous hexane.

-

Cool this solution to 0 °C in an ice bath.

-

The crude ethynyltrichlorosilane solution from Step 1 is then transferred via cannula into the ethanol/triethylamine solution dropwise. A voluminous white precipitate of triethylammonium chloride (NEt₃·HCl) will form immediately.

-

Once the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

Step 3: Workup and Purification

-

The reaction mixture is filtered under an inert atmosphere to remove the triethylammonium chloride salt. The filter cake should be washed with additional anhydrous hexane to recover any trapped product.

-

The solvent is removed from the combined filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by fractional distillation under reduced pressure. This step is critical to separate the product from unreacted starting materials and siloxane byproducts. The reduced pressure is necessary to lower the boiling point and prevent thermally induced polymerization of the alkyne.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of the final product.[5]

| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ¹H | ~2.5 | Singlet (s) | Acetylenic proton (-C≡C-H ) |

| ~3.85 | Quartet (q) | Methylene protons (-O-CH₂ -CH₃) | ||

| ~1.22 | Triplet (t) | Methyl protons (-O-CH₂-CH₃ ) | ||

| ¹³C NMR | ¹³C | ~93 | - | Acetylenic carbon (C ≡CH) |

| ~88 | - | Acetylenic carbon (-Si-C ≡C-) | ||

| ~59 | - | Methylene carbon (-O-CH₂ -CH₃) | ||

| ~18 | - | Methyl carbon (-O-CH₂-CH₃ ) | ||

| ²⁹Si NMR | ²⁹Si | -75 to -85 | - | Si (OEt)₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is estimated based on related structures.[6][7][8]

Expert Insights:

-

In ¹H NMR, the absence of a Si-H proton signal (typically δ 4.2-4.3 ppm for related silanes) is a key indicator of complete reaction.[9]

-

²⁹Si NMR is particularly sensitive to the silicon environment. The appearance of signals in the -90 to -110 ppm range could indicate the presence of siloxane (Si-O-Si) oligomers, which are common byproducts resulting from premature hydrolysis.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to verify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (sharp, strong) | C-H Stretch | -C≡C-H |

| ~2975, 2885 | C-H Stretch | -CH₃, -CH₂- |

| ~2040 (weak) | C≡C Stretch | -C≡C -H |

| 1100-1000 (strong) | Si-O-C Stretch | Si-O-C |

Expert Insights: The intensity of the C≡C stretch can be weak due to the low change in dipole moment during the vibration. The sharp, strong C-H stretch of the terminal alkyne at ~3300 cm⁻¹ is often the most definitive peak for this moiety in the IR spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for assessing purity and confirming the molecular weight. The electron ionization (EI) mass spectrum is characterized by a series of fragmentation events.

Predicted Fragmentation Pattern: The molecular ion (M⁺) at m/z 190 may be observed, but is often of low abundance. The fragmentation is typically dominated by the loss of ethoxy and ethyl groups.[12][13]

-

m/z 175: [M - CH₃]⁺

-

m/z 161: [M - C₂H₅]⁺

-

m/z 145: [M - OEt]⁺ (Loss of an ethoxy radical)

-

m/z 117: [M - OEt - C₂H₄]⁺ (Subsequent loss of ethylene)

-

m/z 101: [Si(OEt)₂H]⁺

-

m/z 73: [Si(OEt)]⁺

Key Applications in Research and Development

The dual reactivity of this compound makes it a cornerstone molecule for creating functional interfaces and complex molecular architectures.

Surface Modification and Self-Assembled Monolayers (SAMs)

The triethoxysilane group is the anchor, enabling the covalent immobilization of the molecule onto any substrate bearing surface hydroxyl (-OH) groups, such as silica, glass, and various metal oxides (e.g., ZnO, TiO₂).[14][15]

Mechanism of Attachment:

-

Hydrolysis: In the presence of trace surface water, the three ethoxy groups hydrolyze to form reactive silanol groups (-Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane (Si-O-Substrate) bonds. They also cross-link with adjacent silane molecules to form a robust polysiloxane network.

Caption: Surface modification via hydrolysis and condensation of this compound.

This process results in a self-assembled monolayer (SAM) that presents a high density of terminal alkyne groups, transforming a simple inorganic surface into a chemically reactive platform.

Bioconjugation via "Click" Chemistry

The alkyne-functionalized surfaces are perfectly primed for "click" chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a reaction that joins an alkyne and an azide to form a stable triazole ring.[16][17] This reaction is exceptionally efficient, specific, and biocompatible, making it ideal for immobilizing sensitive biological molecules in drug development and diagnostic applications.[18]

The CuAAC Reaction: An azide-modified biomolecule (e.g., a peptide, protein, or DNA strand) can be "clicked" onto the alkyne-terminated surface in the presence of a Cu(I) catalyst.

Caption: Immobilization of a biomolecule using CuAAC click chemistry.

Safety, Handling, and Storage

This compound requires careful handling due to its reactivity and flammability.

-

Hazards: Flammable liquid and vapor.[3] Reacts with water and moisture, potentially vigorously, to release flammable ethanol. Causes skin and eye irritation.

-

Handling: Always handle within a chemical fume hood under an inert atmosphere. Grounding and bonding are required to prevent static discharge.[3] Use non-sparking tools.

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, a flame-retardant lab coat, and nitrile or neoprene gloves.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon). Keep in a cool, dry, well-ventilated area away from heat, sparks, open flames, and moisture.

Conclusion

This compound is a supremely versatile molecular building block. A robust understanding of its synthesis, purification, and characteristic analytical signatures is fundamental to its successful application. By leveraging its dual functionality, researchers can construct precisely defined functional surfaces and complex bioconjugates, driving innovation in fields ranging from targeted drug delivery and biosensing to advanced materials and coatings.

References

-

ResearchGate. 29 Si n.m.r. spectrum of a crude sample of ethoxysilane products from.... [Link]

-

Lehigh Preserve. Preparation And Reactions Of Alkynylsilanes. [Link]

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

University of Ottawa. (29 Si) Silicon NMR. [Link]

-

SpectraBase. Ethynyltrimethylsilane - Optional[13C NMR] - Chemical Shifts. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

REVISTA DE CHIMIE. CONTRIBUTIONS TO THE INTERPRETATION OF MASS SPECTRUM OF TETRAETHOXYSILANE (TEOS). [Link]

-

Revue Roumaine de Chimie. contributions to the interpretation of mass spectrum of tetraethoxysilane (teos). part ii: charge. [Link]

-

PubMed. Surface modification of ZnO using triethoxysilane-based molecules. [Link]

-

National Institutes of Health (NIH). Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy. [Link]

Sources

- 1. leah4sci.com [leah4sci.com]

- 2. gelest.com [gelest.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ethoxytrimethylsilane(1825-62-3) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Triethoxysilane(998-30-1) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 12. revistadechimie.ro [revistadechimie.ro]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Click chemistry - Wikipedia [en.wikipedia.org]

- 17. Click Chemistry [organic-chemistry.org]

- 18. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Ethynyltriethoxysilane CAS number 5700-28-7

An In-Depth Technical Guide to Ethynyltriethoxysilane (CAS 5700-28-7): A Bifunctional Reagent for Synthesis and Surface Modification

Introduction

This compound (CAS 5700-28-7) stands as a uniquely versatile molecule, distinguished by its bifunctional nature that offers a powerful toolkit for researchers, chemists, and drug development professionals. At its core, the molecule possesses two distinct reactive centers: a terminal alkyne (ethynyl group) and a hydrolyzable triethoxysilane group.[1][2] This dual-reactivity allows it to act as a molecular bridge, linking the worlds of organic synthesis and inorganic material science. The triethoxysilane moiety serves as a robust anchor to hydroxylated surfaces like glass, silica, and metal oxides, while the terminal alkyne provides a highly specific reactive handle for a multitude of organic transformations, most notably the Nobel Prize-winning azide-alkyne "click chemistry" cycloaddition.[3][4] This guide provides an in-depth exploration of the fundamental chemistry, core applications, and practical methodologies of this compound, empowering scientists to leverage its full potential in their research endeavors.

Caption: Chemical structure of this compound.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design. This compound is a flammable, moisture-sensitive liquid that requires careful handling.[5]

| Property | Value | Reference |

| CAS Number | 5700-28-7 | [6] |

| Molecular Formula | C₈H₁₆O₃Si | [1] |

| Molecular Weight | 188.3 g/mol | [1] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 158 - 160 °C | |

| Density | 0.895 g/cm³ at 25 °C | |

| Synonyms | Triethoxy(ethynyl)silane, Triethoxysilylacetylene | [2] |

Safety and Handling:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[5][8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Keep away from heat, sparks, and open flames, and use non-sparking tools as it is a flammable liquid and its vapors can form explosive mixtures with air.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Due to its moisture sensitivity, it is recommended to store under an inert atmosphere, such as nitrogen, to prevent hydrolysis.[5]

-

Hazards: this compound is harmful if inhaled and may cause respiratory irritation.[5] It is also known to cause serious eye irritation.[5]

-

First Aid: In case of inhalation, move the person to fresh air.[5] If skin contact occurs, remove contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek medical attention.[5][8] If swallowed, rinse the mouth and consult a physician.[5]

The Chemistry of a Bifunctional Silane

The utility of this compound stems from the distinct and orthogonal reactivity of its two functional ends. This allows for a stepwise approach to synthesis and functionalization where one part of the molecule can be reacted while the other remains available for a subsequent transformation.

The Triethoxysilane Moiety: Gateway to Surface Chemistry

The triethoxysilane group is the molecule's anchor. Its ability to form covalent bonds with surfaces containing hydroxyl (-OH) groups is fundamental to its application as a coupling agent and surface modifier.[3] This process occurs via a well-understood, two-step mechanism: hydrolysis followed by condensation.[3]

-

Hydrolysis: In the presence of trace amounts of water, the three ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH). This step is often catalyzed by an acid or base.

-

Condensation: The newly formed silanol groups then condense with the hydroxyl groups present on the substrate (e.g., Si-OH on a glass surface), forming a stable, covalent siloxane bond (Si-O-Si). Additionally, adjacent hydrolyzed silane molecules can condense with each other, forming a cross-linked polysiloxane network on the surface.[9]

Caption: Mechanism of silane coupling to a hydroxylated surface.

This process is central to creating self-assembled monolayers (SAMs), which can dramatically alter the properties of a surface, for instance, by controlling its wettability, adhesion, or biocompatibility.[10]

The Ethynyl Moiety: A Handle for Advanced Synthesis

The terminal alkyne is a cornerstone of modern organic synthesis, providing a reactive site for a host of powerful transformations. Its most prominent application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[4][11]

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for complex molecular constructions, especially in biological systems.[4] The CuAAC reaction joins an alkyne (like that on this compound) with an azide-functionalized molecule to specifically form a stable 1,4-disubstituted 1,2,3-triazole ring.[4] This reaction is incredibly efficient and bioorthogonal, meaning it does not interfere with native biological processes, making it invaluable for bioconjugation.[12]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Applications and Methodologies

The dual-action nature of this compound enables its use in a wide array of applications, from creating advanced materials to developing sophisticated biomedical devices.

Surface Modification and Functionalization

A primary application is the modification of inorganic substrates to impart new functionality.[9] For example, glass slides or silica nanoparticles can be functionalized to present alkyne groups on their surface. This creates a "clickable" surface, ready for the covalent attachment of molecules bearing an azide group, such as fluorescent dyes, proteins, or drug molecules.

Experimental Protocol: Functionalization of Glass Slides

This protocol describes a self-validating system for creating an alkyne-functionalized surface. The success of the modification can be verified through contact angle measurements (increased hydrophobicity) and subsequent reaction with an azide-bearing fluorescent dye.

-

Substrate Cleaning:

-

Immerse glass slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1 hour. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Rinse extensively with deionized water and dry under a stream of nitrogen. This process generates a high density of surface hydroxyl groups.

-

-

Silanization Solution Preparation:

-

In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

-

-

Surface Functionalization:

-

Immerse the cleaned and dried glass slides in the silanization solution.

-

Allow the reaction to proceed for 4-6 hours at room temperature under a nitrogen atmosphere to prevent premature hydrolysis in the bulk solution.

-

-

Washing and Curing:

-

Remove the slides from the solution and rinse sequentially with toluene, ethanol, and deionized water to remove any physisorbed silane.

-

Dry the slides under a stream of nitrogen.

-

Cure the slides in an oven at 110 °C for 1 hour to promote further covalent bond formation and stabilize the monolayer.

-

-

Validation:

-

Measure the water contact angle. A significant increase compared to the cleaned glass indicates successful hydrophobic modification.

-

Perform a click reaction with an azide-functionalized fluorophore (e.g., Azide-PEG-FITC) and confirm surface functionalization via fluorescence microscopy.

-

Bridging Materials: this compound as a Crosslinking Agent

This compound can act as a crosslinking agent, covalently linking polymer chains to form a stable three-dimensional network, a key process in the formation of hydrogels and reinforced composites.[13][14] The concentration of the crosslinking agent is a critical parameter that dictates the material's properties, such as swelling capacity, mesh size, and mechanical strength.[14][15] For instance, in a polymer system with pendant azide groups, the ethynyl moiety can form triazole crosslinks, while the silane end can co-condense to form a robust organic-inorganic hybrid network.

Caption: this compound acting as a molecular crosslinker.

Application in Bioconjugation and Drug Development

The sequential and specific reactivity of this compound makes it an exemplary tool in drug development and diagnostics. A common workflow involves first immobilizing the molecule onto a substrate (like a biosensor chip or a nanoparticle) and then using the exposed alkyne group to attach a biologically relevant molecule.

Workflow: Immobilization of a Peptide onto a Silica Surface

-

Surface Preparation: A silica surface (e.g., a silicon wafer or nanoparticle) is functionalized with this compound as described in Protocol 3.1, resulting in a surface coated with reactive alkyne groups.

-

Biomolecule Preparation: A peptide or protein of interest is synthesized or modified to contain an azide group (e.g., by incorporating azidohomoalanine or reacting a lysine residue with an azide-NHS ester).

-

Bioconjugation via Click Chemistry: The alkyne-functionalized surface is incubated with the azide-modified peptide in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).

-

Washing: The surface is thoroughly washed to remove any non-covalently bound peptide and catalyst, resulting in a surface with the peptide specifically and stably immobilized.

Caption: Workflow for peptide immobilization using this compound.

Conclusion

This compound is more than a simple chemical reagent; it is a molecular engineering tool. Its bifunctional structure provides a reliable and efficient bridge between disparate chemical functionalities and material types. By understanding and applying the distinct chemistries of its silane and ethynyl groups, researchers can design and execute sophisticated experiments in surface science, materials development, and bioconjugation. From creating smart surfaces that control biological interactions to building complex hydrogel scaffolds for tissue engineering, the applications of this versatile molecule are vast and continue to expand, making it an indispensable component in the modern scientist's toolbox.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- This compound | 5700-28-7. (n.d.). ChemicalBook.

- Core Principles of Ethyltriethoxysilane Surface Modification: An In-Depth Technical Guide. (n.d.). Benchchem.

- SAFETY D

- The Many Applications of Triethylsilane: From Synthesis to Industry. (n.d.). Changfu Chemical.

- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.

- This compound | 5700-28-7. (n.d.). ChemicalBook.

- This compound CAS#: 5700-28-7. (n.d.).

- Applications of Triethylsilane. (2019). ChemicalBook.

- Silane, triethoxyethynyl-. (n.d.). PubChem.

- Effect of Crosslinking Agent Concentration on the Properties of Unmedic

- Triethylsilane (TES). (n.d.). Organic Chemistry Portal.

- Surface modification of ZnO using triethoxysilane-based molecules. (2008). PubMed.

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

- Click chemistry. (n.d.). Wikipedia.

- Reactions and Mechanisms. (n.d.). Master Organic Chemistry.

- Surface Modification of Glass Beads with an Aminosilane Monolayer. (n.d.). ePrints Soton.

- Supplier of ETHYLTRIACETOXYSILANE | Bulk Manufacturer & Distributor. (n.d.). Silsource.

- Topics (Click Chemistry). (n.d.). TCI AMERICA.

- Surface Modification of ZnO Using Triethoxysilane-Based Molecules. (2008). OSTI.GOV.

- Surface modification of H-ferrierite by reaction with triethoxysilane. (2005). PubMed.

- Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. (n.d.). PMC - NIH.

- Click Chemistry Reagents Overview. (n.d.). Sigma-Aldrich.

- Synthesis of triethoxysilanol. (2005).

- Arylsiloxane synthesis. (n.d.). Organic Chemistry Portal.

- Effect of Crosslinking Agent Concentration on the Properties of Unmedic

- Tetrachlorosilane-A Versatile Reagent in Organic Synthesis. (n.d.). Sciforum.

- Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. (2023). MDPI.

- Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. (n.d.).

Sources

- 1. This compound | 5700-28-7 [amp.chemicalbook.com]

- 2. Silane, triethoxyethynyl- | C8H16O3Si | CID 79778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 5700-28-7 [chemicalbook.com]

- 7. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]

- 8. fishersci.com [fishersci.com]

- 9. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethynyltriethoxysilane: Properties, Synthesis, and Core Applications

This guide provides a comprehensive technical overview of ethynyltriethoxysilane, a bifunctional organosilane of significant interest in materials science, surface chemistry, and bioconjugation. We will delve into its fundamental molecular properties, provide detailed protocols for its synthesis and application, and explore the causality behind key experimental choices, ensuring a robust and reproducible understanding for researchers, scientists, and drug development professionals.

Core Molecular Profile of this compound

This compound is an organosilicon compound featuring two distinct reactive moieties: a terminal alkyne (ethynyl group) and a triethoxysilyl group. This dual functionality is the cornerstone of its versatility, enabling it to act as a molecular bridge between inorganic substrates and organic molecules.

The ethynyl group serves as a reactive handle for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific formation of stable triazole linkages.[1] Concurrently, the triethoxysilyl group can undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds, facilitating covalent attachment to hydroxylated surfaces like silica, glass, and various metal oxides.[1]

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. For this compound, these are:

These values are essential for stoichiometric calculations in synthesis and functionalization reactions.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 5700-28-7 | [1][2][3][4][5] |

| IUPAC Name | Triethoxy(ethynyl)silane | [5] |

| Synonyms | Triethoxyethynylsilane, Silane, triethoxyethynyl- | [3][4][5] |

| Molecular Formula | C₈H₁₆O₃Si | [1][2][3][4][5] |

| Molecular Weight | 188.30 g/mol | [1][2][5] |

| Boiling Point | 168 °C | [6] |

| Density | 0.933 g/cm³ at 20 °C | [6] |

Spectroscopic Profile (Predicted)

For verification of synthesis and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Based on established chemical shift ranges for analogous structures, the predicted ¹H and ¹³C NMR spectra for this compound in a standard solvent like CDCl₃ are as follows:

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | -O-CH₂ -CH₃ | ~3.8 | Quartet |

| -O-CH₂-CH₃ | ~1.2 | Triplet | |

| -C≡C-H | ~2.5 | Singlet | |

| ¹³C NMR | -O-CH₂ -CH₃ | ~58 | |

| -O-CH₂-CH₃ | ~18 | ||

| -C ≡C-H | ~90 | ||

| -C≡C -H | ~85 |

Note: These are predicted values. Actual experimental values may vary slightly based on solvent and other experimental conditions.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Grignard reaction. This method involves the reaction of a silicon-halide precursor with an ethynyl Grignard reagent. The following protocol outlines a representative procedure.

Synthesis Workflow

The synthesis involves the preparation of an ethynylmagnesium bromide Grignard reagent, followed by its reaction with tetraethoxysilane (TEOS).

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Ethyl bromide (dried)

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Tetraethoxysilane (TEOS)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF.

-

Purge the system with purified acetylene gas and bubble it through the stirred ethylmagnesium bromide solution. The reaction is complete when the evolution of ethane gas ceases. This forms a solution of ethynylmagnesium bromide.

-

-

Reaction with TEOS:

-

Cool the ethynylmagnesium bromide solution in an ice bath.

-

Slowly add tetraethoxysilane (TEOS) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous ammonium chloride solution.

-

Extract the aqueous phase with diethyl ether or a similar organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

-

Causality and Trustworthiness: The use of a Grignard reagent is a classic and reliable method for forming carbon-silicon bonds.[7] Performing the reaction under an inert atmosphere with anhydrous solvents is critical to prevent the quenching of the highly reactive Grignard reagent by moisture. The slow addition of TEOS at low temperatures helps to control the exothermicity of the reaction. Purification by vacuum distillation is essential to separate the product from unreacted starting materials and byproducts.

Core Applications and Methodologies

The bifunctional nature of this compound makes it a powerful tool for surface modification and subsequent functionalization.

Surface Modification via Silanization

The triethoxysilyl group allows for the covalent attachment of the molecule to hydroxyl-rich surfaces. This process involves two key steps: hydrolysis and condensation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

A Senior Application Scientist's Guide to the Bifunctional Nature of Ethynyltriethoxysilane: Bridging Inorganic Surfaces and Organic Functionality

Ethynyltriethoxysilane (ETES) stands as a quintessential molecular linker, a powerful tool for researchers and material scientists. Its value lies in its elegant bifunctional structure, possessing two distinct reactive centers: a triethoxysilyl group and a terminal ethynyl (acetylene) group.[1] This duality allows ETES to act as a robust bridge, covalently connecting inorganic substrates to a vast array of organic molecules. This guide provides an in-depth exploration of ETES's dual reactivity, detailing the underlying mechanisms and providing field-proven protocols to harness its full potential in creating advanced hybrid materials.

Part 1: The Triethoxysilyl Group - The Anchor to Inorganic Worlds

The triethoxysilyl moiety is the molecule's anchor. It enables ETES to form stable, covalent bonds with surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and various metal oxides.[1][2] This interaction is not a simple adsorption but a multi-step chemical transformation involving hydrolysis and condensation.

Mechanism: Hydrolysis and Condensation

The anchoring process occurs in two primary stages:

-

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH₂CH₃) on the silicon atom are hydrolyzed to form reactive silanol groups (-Si-OH).[2][3] This step is often the rate-determining factor and can be catalyzed by either acid or base.

-

Condensation: The newly formed silanol groups can then react in two ways:

-

They can condense with hydroxyl groups on the substrate surface, forming a stable siloxane bond (Si-O-Substrate) and releasing a molecule of water. This is the primary mechanism for surface grafting.[4]

-

They can also condense with other silanol groups from adjacent ETES molecules, forming a cross-linked polysiloxane network (Si-O-Si) on the surface.[3][5]

-

The extent of this self-condensation versus surface-bonding depends critically on reaction conditions, particularly the amount of water present and the reaction time.

Caption: Hydrolysis of ethoxy groups to silanols, followed by condensation onto a hydroxylated substrate.

Experimental Protocol: Surface Modification of Silica Wafers

This protocol describes a self-validating system for grafting a monolayer of ETES onto a silicon wafer with a native oxide layer.

1. Substrate Preparation (Causality: Maximizing Surface Reactivity)

-

Clean silicon wafers by sonication in acetone, followed by isopropanol (5 minutes each) to remove organic contaminants.

-

Dry the wafers under a stream of dry nitrogen.

-

Perform oxygen plasma treatment or immerse in a Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 15 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. This step is critical as it removes residual organic traces and, more importantly, generates a high density of surface hydroxyl groups, which are the reactive sites for silanization.

-

Rinse extensively with deionized water and dry thoroughly with nitrogen.

2. Silanization (Causality: Controlled Monolayer Formation)

-

Prepare a 2% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and uncontrolled polymerization of ETES in the solution before it can react with the surface.

-

Immerse the cleaned and dried wafers in the ETES solution.

-

Incubate for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent ambient moisture from initiating bulk polymerization.

-

After incubation, remove the wafers and rinse with fresh toluene to remove any physisorbed silane.

3. Curing and Validation (Causality: Stabilizing the Layer and Verifying Success)

-

Cure the wafers in an oven at 110-120°C for 30-60 minutes. This step drives the condensation reaction to completion, forming stable covalent siloxane bonds.

-

Validation:

-

Contact Angle Goniometry: Measure the water contact angle. A successful modification will result in a more hydrophobic surface compared to the clean, hydrophilic starting wafer.

-

X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of silicon and carbon signals corresponding to the grafted ETES layer.

-

Part 2: The Ethynyl Group - The Hub for Organic Chemistry

Once anchored, the terminal ethynyl group of ETES projects from the surface, providing a versatile chemical handle for a wide range of organic transformations. This allows for the subsequent attachment of polymers, biomolecules, fluorescent dyes, and other functional moieties.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction of the terminal alkyne is the CuAAC, a cornerstone of "click chemistry".[1] This reaction forms a highly stable 1,2,3-triazole ring by coupling the alkyne with an azide-functionalized molecule.[6][7] The reaction is known for its high yield, specificity, and tolerance of a wide variety of functional groups, making it ideal for complex molecular assembly.[6][8]

Caption: CuAAC reaction conjugating an azide molecule to surface-anchored ETES.

Experimental Protocol: "Click" Functionalization of an ETES-Modified Surface

This protocol describes attaching an azide-terminated fluorescent dye to the ETES-modified wafer from Part 1.

-

Prepare a solution of the azide-functionalized molecule (e.g., Azide-Fluor 488) in a suitable solvent like a THF/water mixture.

-

Prepare the catalyst solution. A common choice is a mixture of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate, which generates the active Cu(I) species in situ.

-

Immerse the ETES-modified wafer in the azide solution.

-

Add the catalyst solution to initiate the click reaction. The reaction typically proceeds at room temperature and is often complete within 1-12 hours.

-

After the reaction, thoroughly rinse the wafer with the reaction solvent, followed by deionized water, to remove unreacted reagents and the copper catalyst.

-

Validation: Confirm successful conjugation using fluorescence microscopy. A uniformly fluorescent surface indicates a successful reaction.

Hydrosilylation

Hydrosilylation is another powerful reaction involving the ethynyl group, where a silicon-hydride (Si-H) bond adds across the carbon-carbon triple bond.[1] This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[9][10] The reaction with a terminal alkyne like that in ETES can proceed with high regio- and stereoselectivity, primarily yielding the (E)-alkenylsilane product.[9] This provides a route to creating new vinylsilane-functionalized materials or for crosslinking polymer systems.

Caption: Platinum-catalyzed hydrosilylation of ETES with a hydrosilane.

Part 3: Synergistic Application Workflow

The true power of this compound is realized when both functionalities are used in a planned sequence to build complex, hierarchical structures. A typical workflow involves first using the triethoxysilyl group for surface immobilization, followed by leveraging the ethynyl group for targeted functionalization.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethynyltriethoxysilane for Organic-Inorganic Hybrid Materials

<

Abstract

Ethynyltriethoxysilane (ETES) emerges as a pivotal molecular building block in the burgeoning field of organic-inorganic hybrid materials. Its unique bifunctionality, featuring a terminal alkyne group for organic modification and hydrolyzable ethoxysilane moieties for inorganic network formation, enables the precise engineering of materials with synergistic properties. This guide provides an in-depth technical exploration of ETES, covering its fundamental chemistry, synthesis protocols, and diverse applications. We will delve into the causality behind experimental choices in leveraging ETES for advanced materials, with a focus on sol-gel processes and "click" chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of ETES in creating next-generation hybrid materials for applications ranging from drug delivery to advanced coatings and biosensors.

Introduction: The Versatility of a Bifunctional Precursor

Organic-inorganic hybrid materials represent a class of advanced materials that synergistically combine the advantageous properties of both organic and inorganic components.[1] The organic phase can impart properties like flexibility and functional diversity, while the inorganic component typically provides robustness, thermal stability, and structural integrity.[1][2] this compound (ETES) stands out as a premier precursor for these materials due to its distinct molecular architecture.

The terminal ethynyl (alkyne) group serves as a versatile handle for a variety of organic coupling reactions, most notably the highly efficient and orthogonal "click" chemistry reactions.[3][4] Simultaneously, the triethoxysilane group is a classic precursor for the sol-gel process, allowing for the formation of a stable, cross-linked silica (Si-O-Si) network.[5][6] This dual reactivity allows for the covalent integration of organic functionalities within an inorganic matrix, offering unparalleled control over the final material's properties at the molecular level.

Core Chemistry and Synthesis Pathways

The successful application of ETES hinges on a thorough understanding of its two primary reaction pathways: the sol-gel process for inorganic network formation and "click" chemistry for organic functionalization.

The Sol-Gel Process: Building the Inorganic Backbone

The sol-gel process is a wet-chemical technique used to fabricate glassy and ceramic materials.[5] It involves the transition of a colloidal solution (sol) into a solid, integrated network (gel).[5] For ETES, this process is initiated by the hydrolysis of the ethoxy groups, followed by polycondensation reactions.

2.1.1. Hydrolysis and Condensation Mechanisms

The foundational reactions of the sol-gel process involving alkoxysilanes like ETES are hydrolysis and condensation.[7]

-

Hydrolysis: The process begins with the hydrolysis of the Si-OEt bonds to form silanol groups (Si-OH). This reaction is typically catalyzed by an acid or a base. Si(OR)4 + H2O ⇌ Si(OR)3(OH) + ROH

-

Condensation: The newly formed silanol groups can then condense with other silanol groups (water condensation) or with unreacted ethoxy groups (alcohol condensation) to form siloxane (Si-O-Si) bridges.[7]

-

2 Si(OR)3(OH) ⇌ (RO)3Si-O-Si(OR)3 + H2O (Water Condensation)

-

Si(OR)3(OH) + Si(OR)4 ⇌ (RO)3Si-O-Si(OR)3 + ROH (Alcohol Condensation)

-

The kinetics of these reactions are influenced by factors such as the water-to-alkoxide ratio, catalyst type and concentration, solvent, and temperature.[8]

2.1.2. Experimental Protocol: Sol-Gel Synthesis of an ETES-Based Silica Network

This protocol outlines a general procedure for forming a basic ethynyl-functionalized silica gel.

Materials:

-

This compound (ETES)

-

Ethanol (or other suitable solvent)

-

Deionized Water

-

Acid or Base Catalyst (e.g., HCl or NH4OH)

Procedure:

-

In a clean, dry reaction vessel, combine ETES and ethanol in a desired molar ratio. The solvent helps to homogenize the reactants.

-

Separately, prepare an aqueous solution of the catalyst.

-

Slowly add the catalyst solution to the ETES/ethanol mixture while stirring. The rate of addition is critical to control the hydrolysis rate and prevent premature, uncontrolled gelation.

-

Continue stirring the mixture at room temperature. The solution will gradually increase in viscosity, transitioning from a sol to a gel. Gelation time can range from minutes to days depending on the reaction conditions.

-

Age the gel in a sealed container to allow for further cross-linking and strengthening of the siloxane network.

-

Dry the gel to remove the solvent and byproducts. This can be done under ambient conditions to form a xerogel or using supercritical drying to produce a low-density aerogel.

Causality in Protocol Design:

-

Solvent Choice: Ethanol is a common choice as it is miscible with both ETES and water, ensuring a homogeneous reaction medium.

-

Catalyst Selection: Acid catalysts promote rapid hydrolysis but slower condensation, leading to weakly branched, linear-like polymers. Base catalysts, conversely, result in slower hydrolysis but faster condensation, favoring the formation of highly branched, particulate-like structures.[7] The choice of catalyst is therefore crucial in dictating the final morphology of the silica network.

"Click" Chemistry: Tailoring Organic Functionality

"Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[3][9] The terminal alkyne of ETES is an ideal substrate for one of the most prominent click reactions: the Azide-Alkyne Cycloaddition.

2.2.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[10][11] This reaction is catalyzed by a copper(I) species, which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[3] The CuAAC reaction is attractive due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[12]

2.2.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry is the development of SPAAC, which proceeds without the need for a cytotoxic copper catalyst.[][14] This makes it particularly suitable for biological applications.[][15] SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide to form a triazole.[14][15] While the alkyne in ETES is not strained, ETES can be reacted with azide-modified molecules in the presence of a copper catalyst, or alternatively, azide-functionalized silanes can be co-condensed with other precursors and subsequently reacted with strained alkynes.

2.2.3. Experimental Workflow: Functionalization of an ETES-Modified Surface via CuAAC

This workflow details the functionalization of a silica surface, previously modified with ETES, with an azide-containing molecule (e.g., a fluorescent dye or a drug molecule).

Caption: Logical flow of biosensor fabrication using ETES.

Advanced Coatings

The combination of a hard, durable inorganic silica network with functional organic moieties makes ETES-derived materials excellent candidates for advanced coatings. [16]For example, by clicking hydrophobic organic molecules onto an ETES-based coating, superhydrophobic surfaces can be created. Similarly, the incorporation of corrosion-inhibiting molecules can lead to the development of high-performance anti-corrosion coatings. The covalent linkage ensures the long-term stability and performance of these functional coatings.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the creation of advanced organic-inorganic hybrid materials. Its dual reactivity, enabling both inorganic network formation via the sol-gel process and organic functionalization through "click" chemistry, provides an exceptional level of control over material properties. The ability to precisely engineer the interface between the organic and inorganic phases opens up exciting possibilities for applications in drug delivery, biosensing, and advanced coatings. As the demand for multifunctional materials continues to grow, the importance of versatile precursors like ETES is set to increase, driving further innovation in materials science and nanotechnology.

References

-

Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

-

Title: Drug Delivery Systems Obtained from Silica Based Organic-Inorganic Hybrids - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Strain-Promoted Azide-Alkyne Cycloaddition Source: Thieme Chemistry URL: [Link]

-

Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Synthesis and Characterization of Novel Organic-inorganic Hybrid Materials Source: Preprints.org URL: [Link]

-

Title: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Source: Glen Research URL: [Link]

-

Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Hybrid Organic–Inorganic Materials Prepared by Sol–Gel and Sol–Gel-Coating Method for Biomedical Use: Study and Synthetic Review of Synthesis and Properties - MDPI Source: MDPI URL: [Link]

-

Title: Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed Source: PubMed URL: [Link]

-

Title: Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids - PubMed Source: PubMed URL: [Link]

-

Title: Hybrid Organic–Inorganic Biomaterials as Drug Delivery Systems: A Molecular Dynamics Study of Quercetin Adsorption on Amorphous Silica Surfaces - MDPI Source: MDPI URL: [Link]

-

Title: Organic Inorganic Hybrid Materials Synthesized via Sol-Gel for Controlled Drug Delivery Source: ResearchGate URL: [Link]

-

Title: Synthesis of polyfunctional triethoxysilanes by 'click silylation' | Request PDF Source: ResearchGate URL: [Link]

-

Title: Sol–gel process - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Click chemistry - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Understanding Silane Functionalization - Surface Science and Technology Source: Kruss Scientific URL: [Link]

-

Title: KINETIC REGULARITIES OF THE EARLY STAGES OF SOL-GEL PROCESS IN TETRAETHOXYSILANE-BASED SYSTEMS Source: Chemistry & Chemical Technology URL: [Link]

-

Title: Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor - SciSpace Source: SciSpace URL: [Link]

-

Title: Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - MDPI Source: MDPI URL: [Link]

-

Title: Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Sol-Gel process - YouTube Source: YouTube URL: [Link]

-

Title: Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - MDPI Source: MDPI URL: [Link]

-

Title: Organo-Functional Silanes - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of triethoxysilanol - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Direct synthesis of triethoxysilane without using a flow reactor : r/Chempros - Reddit Source: Reddit URL: [Link]

-

Title: Arylsiloxane synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Coating - NIH Source: National Institutes of Health URL: [Link]

-

Title: Hierarchy of hybrid materials. Part-II: The place of organics-on-inorganics in it, their composition and applications - Frontiers Source: Frontiers URL: [Link]

-

Title: SDC Phase 3 Chapter 19: Organo-Functional Silanes Source: Adhesion Society URL: [Link]

-

Title: Synthesis and structure features of composite silicate and hybrid TEOS-derived thin films doped by inorganic and organic additives - ResearchGate Source: ResearchGate URL: [Link]

-

Title: "Biosensor Applications of Electrodeposited Nanostructures" by Keith Stine - IRL @ UMSL Source: University of Missouri-St. Louis URL: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Drug Delivery Systems Obtained from Silica Based Organic-Inorganic Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Sol–gel process - Wikipedia [en.wikipedia.org]

- 6. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. science.lpnu.ua [science.lpnu.ua]

- 9. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glenresearch.com [glenresearch.com]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role of the Ethynyl Group in Ethynyltriethoxysilane Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyltriethoxysilane (ETES) is a bifunctional molecule of significant interest in materials science, surface chemistry, and bioconjugation. Its unique structure, featuring a reactive terminal alkyne (ethynyl group) and a hydrolyzable triethoxysilyl group, allows for a dual mode of reactivity. This guide provides a comprehensive technical overview of the role of the ethynyl group in the chemical transformations of ETES. We will explore its participation in key reactions such as hydrosilylation, Sonogashira coupling, and azide-alkyne "click" chemistry, while also considering the parallel reactivity of the triethoxysilyl moiety. This document aims to serve as a foundational resource for researchers leveraging ETES in the development of advanced materials and biomedical technologies.

Introduction: The Duality of this compound

This compound (ETES), with the chemical formula C8H16O3Si, is an organosilane that possesses two distinct reactive centers: a terminal ethynyl group (-C≡CH) and a triethoxysilyl group (-Si(OCH2CH3)3).[1][2][3] This duality is the cornerstone of its versatility, enabling it to act as both an organic building block and a surface modification agent. The ethynyl group provides a gateway to a rich variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the triethoxysilyl group facilitates covalent attachment to hydroxylated surfaces and the formation of polysiloxane networks.[4][5]

This guide will focus primarily on the chemistry of the ethynyl group, elucidating its role in enabling the synthesis of complex molecular architectures and functionalized materials. Understanding the specific reactivity of this group is paramount for designing and executing successful synthetic strategies.

Core Reactivity of the Ethynyl Group

The terminal alkyne functionality in ETES is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond. These features dictate its participation in several powerful synthetic transformations.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is a powerful tool for constructing conjugated enynes and arylalkynes under mild conditions.[7][8]

In the context of ETES, the ethynyl group serves as the terminal alkyne component. The reaction proceeds without affecting the triethoxysilyl group, allowing for the synthesis of molecules that can later be anchored to surfaces.[9]

Mechanism Overview: The catalytic cycle involves the formation of a copper(I) acetylide from ETES, which then undergoes transmetalation to a palladium(II) complex. Subsequent reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst.[7]

Experimental Protocol: Sonogashira Coupling of ETES with an Aryl Iodide

Objective: To synthesize an arylthis compound via a palladium/copper-catalyzed cross-coupling reaction.

Materials:

-

This compound (ETES)

-

Aryl iodide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh3)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or toluene)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh3)2Cl2 (2-5 mol%), CuI (1-3 mol%), and PPh3 (4-10 mol%).

-

Add the anhydrous solvent, followed by the amine base.

-

Add ETES (1.1-1.5 equivalents) dropwise to the stirred reaction mixture.

-

Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the amine hydrohalide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired arylthis compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Premier "Click" Reaction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile "click" reaction that forms a stable 1,2,3-triazole ring from a terminal alkyne and an azide.[10][] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and materials science applications.[12][13]

The ethynyl group of ETES readily participates in CuAAC, allowing for the covalent linkage of ETES-modified surfaces or molecules to azide-containing substrates.

Mechanism Overview: The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[10] The copper(I) coordinates with the terminal alkyne of ETES, activating it for cycloaddition with the azide.[]

Experimental Protocol: CuAAC of ETES with an Organic Azide

Objective: To conjugate ETES to an azide-functionalized molecule via a copper-catalyzed click reaction.

Materials:

-

This compound (ETES)

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and t-butanol)

Procedure:

-

In a round-bottom flask, dissolve the organic azide and ETES (1.0-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4·5H2O in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. A color change is typically observed, indicating the formation of the active Cu(I) catalyst.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can often be isolated by extraction with an organic solvent.

-

Further purification, if necessary, can be achieved by column chromatography.

Hydrosilylation: Formation of Vinylsilanes

Hydrosilylation involves the addition of a Si-H bond across a carbon-carbon multiple bond.[14] The ethynyl group of ETES can undergo hydrosilylation to form vinyltriethoxysilanes. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[15][16] The reaction can proceed with high regio- and stereoselectivity, yielding either the α- or β-adduct, and the (E)- or (Z)-isomer, depending on the catalyst and reaction conditions.

These resulting vinylsilanes are valuable intermediates in organic synthesis and can be used in various cross-coupling reactions.

Experimental Protocol: Hydrosilylation of ETES

Objective: To synthesize a vinyltriethoxysilane from ETES and a hydrosilane.

Materials:

-

This compound (ETES)

-

Hydrosilane (e.g., triethylsilane)

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add ETES and the anhydrous solvent.

-

Add the hydrosilylation catalyst (typically in ppm concentrations).

-

Add the hydrosilane dropwise to the stirred solution at a controlled temperature. The reaction is often exothermic.

-

Monitor the reaction by NMR or IR spectroscopy to observe the disappearance of the Si-H and ≡C-H bonds and the appearance of the vinyl signals.

-

Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica gel or activated carbon.

-

The solvent is removed under reduced pressure to yield the vinyltriethoxysilane product.

The Interplay: Reactivity of the Triethoxysilyl Group

While this guide focuses on the ethynyl group, it is crucial to acknowledge the reactivity of the triethoxysilyl moiety, as it often dictates the application of ETES-derived molecules. This group is susceptible to hydrolysis and condensation reactions, particularly in the presence of water and a catalyst (acid or base).[17][18]

Hydrolysis: The ethoxy groups are sequentially replaced by hydroxyl groups to form silanols.[19] Si(OCH2CH3)3 + 3H2O ⇌ Si(OH)3 + 3CH3CH2OH

Condensation: The silanol groups can then condense with each other or with surface hydroxyl groups to form stable siloxane (Si-O-Si) bonds.[20][21] 2 R-Si(OH)3 → (HO)2(R)Si-O-Si(R)(OH)2 + H2O

This process, known as the sol-gel process, is fundamental to the use of ETES as a coupling agent and for the formation of organic-inorganic hybrid materials.[22][23] The ability to form a robust, covalently bound layer on substrates like silica, glass, and metal oxides is a key feature of ETES.[24][25]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the primary reaction pathways and the dual functionality of ETES.

Sources

- 1. This compound | 5700-28-7 [amp.chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Silane, triethoxyethynyl- | C8H16O3Si | CID 79778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. Click Chemistry [organic-chemistry.org]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. Triethoxysilane as a Selective Reagent in Platinum-Catalyzed Hydrosilylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. science.lpnu.ua [science.lpnu.ua]

- 18. researchgate.net [researchgate.net]

- 19. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Surface modification of ZnO using triethoxysilane-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Hydrolysis and condensation of triethoxysilyl group

An In-Depth Technical Guide to the Hydrolysis and Condensation of Triethoxysilyl Groups

Abstract

Triethoxysilyl functional groups are foundational precursors in advanced materials science, pivotal to the synthesis of organic-inorganic hybrid materials, surface modification, and the fabrication of nanostructured systems. Their utility is derived from a two-stage reaction sequence: hydrolysis of the ethoxy moieties to reactive silanols, followed by the condensation of these intermediates to form stable siloxane (Si-O-Si) networks. Mastering this transformation is essential for researchers in materials chemistry, nanotechnology, and drug development. This guide provides a comprehensive exploration of the core chemical principles, kinetic influences, and practical methodologies governing the hydrolysis and condensation of triethoxysilyl groups. We delve into the catalytic mechanisms, explain the causality behind experimental choices, and present detailed protocols for both bulk sol-gel synthesis and surface functionalization. Accompanied by analytical techniques for reaction monitoring and product characterization, this document serves as an authoritative resource for scientists seeking to control and exploit this versatile chemistry.

Introduction to Triethoxysilyl Groups and Sol-Gel Chemistry

Organotrialkoxysilanes, with the general structure R-Si(OR')₃, are a class of molecules that bridge the worlds of organic and inorganic chemistry. The triethoxysilyl group, where R' is an ethyl group (-CH₂CH₃), is one of the most widely used functionalities in this class. The key to its utility lies in the dual nature of the molecule: a stable, non-hydrolyzable organic group (R) that imparts specific functionality (e.g., hydrophobicity, biocompatibility, or reactivity), and three hydrolyzable ethoxy groups that can be converted into an inorganic silica-like network.[1]

This transformation is the cornerstone of sol-gel chemistry , a process that involves the evolution of a system from a colloidal solution (a "sol") into a solid, three-dimensional network (a "gel").[2] The polymerization of triethoxysilanes via hydrolysis and condensation results in the formation of polysilsesquioxanes, hybrid materials with the empirical formula (RSiO₁.₅)ₙ.[1][3] These materials are noted for their robustness, thermal stability, and unique nanostructures, finding applications as protective coatings, catalyst supports, and low-dielectric-constant materials for microelectronics.[3][4] In drug development and biotechnology, triethoxysilanes are used to functionalize surfaces to control protein adsorption, immobilize biomolecules, or create silica-based drug delivery vehicles.[5][6]

The Core Chemistry: Mechanisms of Hydrolysis and Condensation

The conversion of a triethoxysilane monomer into a polysilsesquioxane network proceeds through two fundamental and often concurrent reactions: hydrolysis and condensation.[7]

Hydrolysis

Hydrolysis is the initial and rate-determining step, where the three ethoxy groups are sequentially replaced by hydroxyl groups (silanols) upon reaction with water, releasing ethanol as a byproduct.

Reaction: R-Si(OCH₂CH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃CH₂OH

This process is catalyzed by either acid or base, and the mechanism differs significantly between the two conditions.[7][8]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the reaction is initiated by the rapid protonation of an ethoxy oxygen atom. This makes the silicon center more electrophilic and thus more susceptible to a nucleophilic attack by water.[7][8] This mechanism generally leads to a faster hydrolysis rate compared to condensation.

-

Base-Catalyzed Hydrolysis: In basic media (pH > 7), the reaction proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[2][8] This forms a pentacoordinate transition state. Under these conditions, the condensation reaction is significantly accelerated, often more so than hydrolysis.[8]

Condensation

Following hydrolysis, the newly formed and highly reactive silanol groups condense to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the final material. This can occur through two competing pathways.[2]

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. Reaction: R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group, eliminating a molecule of ethanol. Reaction: R-Si(OH)₃ + (EtO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OEt)₂ + EtOH

The relative rates of these reactions depend heavily on the reaction conditions, particularly pH.[7]

Controlling the Reaction: Key Influencing Factors

The ability to engineer materials with desired properties (e.g., porosity, particle size, network structure) hinges on precise control over the hydrolysis and condensation kinetics. The causality behind experimental choices is rooted in understanding how each parameter affects these rates.

| Factor | Effect on Hydrolysis and Condensation | Causality & Field Insights |